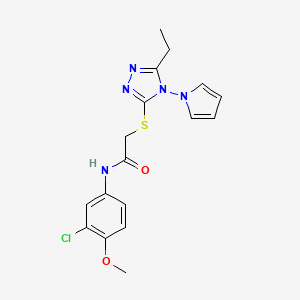

ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

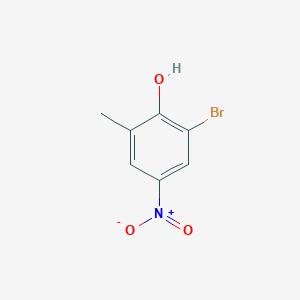

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a heterocyclic compound . It is synthesized from the reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . This reaction affords various heterocyclic rings .

Molecular Structure Analysis

The structure of the compound was fully characterized using different spectral techniques including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) together with elemental analyses as well as single-crystal X-ray diffraction analysis .

Applications De Recherche Scientifique

Synthesis and Crystal Structure

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been synthesized and studied for its crystal structure using X-ray diffraction. It exhibits fungicidal and plant growth regulation activities, highlighting its potential in agricultural applications (L. Minga, 2005).

Pharmacological Investigation

This compound has been investigated for analgesic and anti-inflammatory activity. In a study, 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and evaluated, demonstrating potential as new analgesic and anti-inflammatory agents with mild ulcerogenic potential compared to standard drugs (P. D. Gokulan et al., 2012).

Novel Derivatives and Activities

A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and screened for in vivo analgesic and anti-inflammatory activities. Some compounds exhibited significant activities at certain doses, presenting a potential for medical applications (S. Thore et al., 2016).

Inhibitors for Mild Steel Corrosion

Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives have been studied as corrosion inhibitors for mild steel, useful in industrial processes. These compounds showed high efficiency in preventing corrosion, indicating their utility in industrial applications (P. Dohare et al., 2017).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been analyzed, providing insights into their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Chao Wu et al., 2005).

Propriétés

IUPAC Name |

ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMFBKSVLSRJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2644987.png)

![5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane](/img/structure/B2644993.png)

![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2644994.png)

![4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2644996.png)